An In-depth Technical Guide to a Tetralin Scaffold: The Case of Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate
An In-depth Technical Guide to a Tetralin Scaffold: The Case of Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Senior Application Scientist Note: Initial database and literature searches for the requested compound, Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate , did not yield a specific CAS number or sufficient technical data to construct a comprehensive guide. This suggests the compound is not widely commercialized or extensively documented in accessible scientific literature.
However, a closely related and well-characterized structural isomer, Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate , is readily documented. Given the shared tetralin core, this isomer serves as an excellent, data-rich proxy for understanding the chemical and physical nature of this compound class. This guide will, therefore, focus on this well-documented analogue, providing the in-depth technical insights required by researchers and drug development professionals.
Structural Isomerism Analysis
To ensure clarity, the structural distinction between the requested compound and the subject of this guide is illustrated below. The key difference lies in the substitution pattern on the aromatic ring.
Caption: Structural comparison of the requested isomer vs. the documented guide subject.
Compound Identification and Overview
Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a bifunctional organic molecule belonging to the tetralin class of compounds. Tetralins are hydrogenated naphthalene derivatives that serve as valuable scaffolds in medicinal chemistry and materials science.[1] The presence of a hydroxyl group (a hydrogen bond donor and potential site for etherification) and a methyl ester (a hydrogen bond acceptor and hydrolyzable group) makes this molecule a versatile intermediate for further chemical elaboration.
| Identifier | Value |
| CAS Number | 59604-96-5[2][3][4] |
| IUPAC Name | Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate[2] |
| Molecular Formula | C₁₂H₁₄O₃[2][4] |
| Synonyms | 2-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid methyl ester, Methyl 6-hydroxytetralin-5-carboxylate, Methyl 2-hydroxy-5,6,7,8-tetrahydro-1-naphthoate[2] |
Physicochemical and Computed Properties
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The data below is aggregated from computational predictions and available experimental values.
| Property | Value | Source |
| Molecular Weight | 206.24 g/mol | PubChem[2][4] |
| Form | Powder or fused solid | Thermo Scientific[5] |
| Appearance | Pale cream | Thermo Scientific[5] |
| Melting Point | 33.0 - 43.0 °C | Thermo Scientific[5] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bonds | 2 | PubChem[2] |
| Storage | Sealed in dry, room temperature | BLDpharm[3] |
Synthesis and Purification
A plausible synthetic pathway could involve the cyclization of a suitably substituted precursor to form a tetralone, followed by functional group manipulation. For instance, a Friedel-Crafts acylation of a protected phenol could be a key step.
Conceptual Experimental Workflow
The following diagram outlines a logical workflow for the synthesis, purification, and verification of a target compound like this.
Caption: General workflow for synthesis, purification, and analysis of the target compound.
Spectroscopic and Analytical Characterization
To ensure the structural integrity and purity of the synthesized compound, a suite of spectroscopic methods must be employed. Below are the expected characteristic signals for Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate .
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¹H NMR (Proton NMR):
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Aromatic Protons: Two doublets would be expected in the aromatic region (~6.5-7.5 ppm), corresponding to the two protons on the substituted benzene ring.
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Aliphatic Protons: A series of multiplets would appear in the upfield region (~1.7-3.0 ppm) corresponding to the eight protons on the four CH₂ groups of the saturated ring.
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Hydroxyl Proton: A broad singlet, whose chemical shift is dependent on concentration and solvent, corresponding to the phenolic -OH group.
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Methyl Protons: A sharp singlet at ~3.8-3.9 ppm corresponding to the three protons of the methyl ester (-OCH₃) group.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbon: A signal in the downfield region (~170 ppm) for the ester C=O.
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Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm).
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Aliphatic Carbons: Four signals in the upfield region (~20-40 ppm) for the CH₂ groups.
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Methyl Carbon: A signal around ~52 ppm for the -OCH₃ carbon.
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Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ for the phenolic hydroxyl group.
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C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.
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C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.
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Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 206.24. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
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Safety and Handling
Based on aggregated GHS information for this compound, appropriate safety precautions are mandatory.
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Hazard Classification:
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Recommended Precautions:
Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and perform a thorough risk assessment for any experimental procedure.
Potential Applications and Research Directions
The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.[1] For example, related tetrahydronaphthalene amide derivatives have been investigated as inhibitors of Mycobacterium tuberculosis.[1]
The functional groups on Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate offer multiple avenues for derivatization:
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Drug Discovery: The phenolic hydroxyl can be used as a handle to introduce various side chains via ether linkages to explore structure-activity relationships (SAR) for specific biological targets. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides.
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Chemical Biology: The scaffold can be functionalized with fluorescent tags or biotin labels to create chemical probes for studying biological systems.
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Materials Science: As a derivative of naphthalene, this compound could serve as a monomer or building block for novel polymers or liquid crystals, although this application is less explored.
References
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PubChem. (n.d.). Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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RHENIUM BIO SCIENCE. (n.d.). Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate, 97%, Thermo Scientific Chemicals. Retrieved January 24, 2026, from [Link]
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PubChemLite. (n.d.). Methyl 4-hydroxyquinoline-2-carboxylate (C11H9NO3). Retrieved January 24, 2026, from [Link]
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Vera, W., & Banerjee, A. K. (2008). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2008(8), 449-450. Retrieved January 24, 2026, from [Link]
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Singh, V., et al. (2018). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 143, 1755-1770. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
MOLBASE. (n.d.). methyl 8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
Sources
- 1. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O3 | CID 11600901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 59604-96-5|Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. Sci-Hub. Asymmetric Synthesis of Stereodefined 7-(Alk-1-enyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acids and Their Precursors, Bearing a Polar Group in the 8-Position, by the 3-Sulfonyl-1,3-oxazolidine Method / Synthesis, 2000 [sci-hub.box]
